5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid hydrochloride
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Overview
Description
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazines are part of a focused small molecule library. This compound is a building block in medicinal chemistry and has been regarded as a “privileged motif” for several decades . The compound has been used to create a small library of triazolopyrazines with a variety of substituents in position 3 .
Synthesis Analysis
An efficient and robust synthetic procedure was developed primarily for the synthesis of a precursor compound; 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine . The synthesis involves chemical transformations such as hydrazine substitution, trifluoroacetyl group induction, cyclization, and pyrazine ring reduction .Molecular Structure Analysis
The molecular structure of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazines includes elements of the condensed system – 1,2,4-triazole and piperazine . These elements have been kept in focus by the scientific community and are regarded as a “privileged motif” for several decades .Chemical Reactions Analysis
Approaches toward medicinal chemistry relevant building blocks based on [1,2,4]triazolo[4,3-a]pyrazine platform were elaborated. The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .Scientific Research Applications
Drug Lead Design
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine derivatives have been identified as useful building blocks in drug lead design. For instance, one study developed functionalized building blocks based on this compound, finding utility as privileged motifs for lead-like compound design. Specifically, derivatives were found useful in developing compounds that stimulate glucagon-like peptide-1 (GLP-1) secretion, presenting novel anti-diabetes drug leads (Mishchuk et al., 2016).
Alzheimer's Disease Research
Novel derivatives of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine have been synthesized and evaluated as γ-secretase modulators (GSMs), which are significant in Alzheimer's disease research. A study discovered a derivative with a potent Aβ42-lowering effect, suggesting potential use in Alzheimer’s treatment (Takai et al., 2015).
Neurological Disorder Treatment
The compound has also been used in the synthesis of various derivatives with potential anticonvulsant activities. A study synthesized 7‐phenyl‐4,5,6,7‐tetrahydrothieno[3,2‐b]pyridine derivatives containing triazole and other heterocycle substituents, demonstrating significant anticonvulsant activity and low neurotoxicity, potentially useful in treating neurological disorders (Wang et al., 2019).
Antibacterial Applications
This compound has been utilized in the synthesis of derivatives with promising antibacterial activities. A study synthesizing 2,6-bis(6-substituted-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-3-yl)pyridine derivatives showed significant activity against various bacteria like Escherichia coli and Pseudomonas aeruginosa (Xiao et al., 2014).
Mechanism of Action
Future Directions
properties
IUPAC Name |
5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2.ClH/c11-7(12)5-1-2-10-4-8-9-6(10)3-5;/h4-5H,1-3H2,(H,11,12);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYJJUHNJWYUXDG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=NN=C2CC1C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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